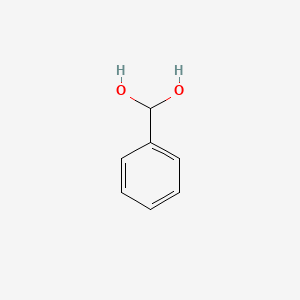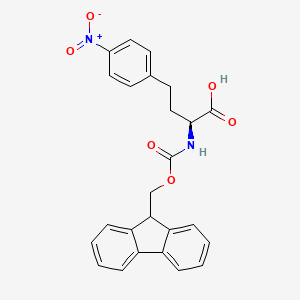![molecular formula C14H10ClNO B12092621 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 10-Cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona se puede lograr a través de diversas rutas de síntesis orgánica. Un método eficiente implica la reducción selectiva de 8-cloro-7(9)-nitro-5,6-dihidro-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona usando bromuro de estaño(II), seguido de bromación en la posición 10 y desaminación . Las condiciones de reacción generalmente involucran el uso de solventes y reactivos orgánicos comunes bajo temperatura y presión controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, utilizando reactivos y equipos de grado industrial. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con las especificaciones requeridas para su uso previsto.
Análisis De Reacciones Químicas
Tipos de reacciones
10-Cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de diferentes formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución de halógeno pueden ocurrir, lo que lleva a la formación de diferentes derivados halogenados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el bromuro de estaño(II) y agentes halogenantes como el bromo . Las reacciones generalmente se llevan a cabo bajo condiciones controladas para asegurar que se obtenga el producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la bromación del compuesto puede llevar a la formación de 10-bromo-8-cloro-5,6-dihidro-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona .
Aplicaciones Científicas De Investigación
10-Cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 10-Cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha estudiado como un inhibidor de la farnesil transferasa de proteínas, que participa en la modificación postraduccional de las proteínas .
Comparación Con Compuestos Similares
Compuestos similares
8-Cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona: Un compuesto estrechamente relacionado con propiedades químicas similares.
10-Bromo-8-cloro-5,6-dihidro-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona: Otro derivado con sustitución de bromo.
Unicidad
10-Cloro-5,6-dihidro-11H-benzo[5,6]ciclohepta[1,2-b]piridin-11-ona es único debido a su patrón de sustitución específico y su papel como impureza en la síntesis de loratadina . Su estructura química y reactividad distintivas lo hacen valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H10ClNO |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-1-3-9-6-7-10-4-2-8-16-13(10)14(17)12(9)11/h1-5,8H,6-7H2 |
Clave InChI |
OOALQVKYESQRBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C3=C1C=CC=C3Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)

![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
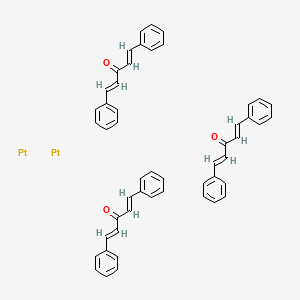


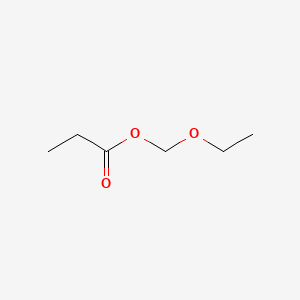
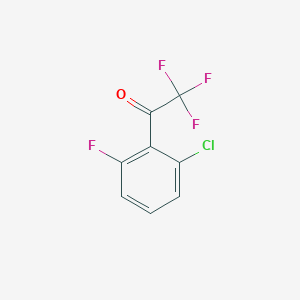
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
